An In-Depth Technical Guide to N-(furan-2-ylmethyl)-2-nitrobenzamide: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N-(furan-2-ylmethyl)-2-nitrobenzamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-2-nitrobenzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document details a robust synthetic protocol for its preparation, offers an in-depth analysis of its structural characterization through advanced spectroscopic techniques, and explores its potential therapeutic applications based on the known bioactivities of its constituent pharmacophores: the nitrobenzamide and furan moieties. This guide is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents, providing both foundational knowledge and practical insights into the chemistry and potential biological significance of this compound.
Introduction: The Rationale for N-(furan-2-ylmethyl)-2-nitrobenzamide in Drug Discovery
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. N-(furan-2-ylmethyl)-2-nitrobenzamide is a compelling example of this approach, wedding the well-established biological activities of the furan ring with the therapeutic potential of the nitrobenzamide scaffold.
The furan nucleus is a privileged structure in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Its electron-rich aromatic system and ability to participate in various non-covalent interactions make it a versatile component for engaging with biological targets.[1] Furan-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The nitroaromatic moiety , particularly in the context of benzamides, is another pharmacophore of significant interest. Nitroaromatic compounds are known to undergo reductive bioactivation in hypoxic environments, such as those found in solid tumors and certain bacterial infections, leading to the formation of cytotoxic reactive nitrogen species.[3][4][5] This mechanism of action forms the basis for the therapeutic efficacy of several established drugs and provides a strong rationale for the exploration of novel nitro-containing compounds.
The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide, therefore, represents a logical step in the quest for new therapeutic agents. This guide will provide the necessary technical details to empower researchers to synthesize, characterize, and further investigate this promising molecule.
Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide
The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide is achieved through a standard yet robust nucleophilic acyl substitution reaction, specifically the formation of an amide bond between 2-nitrobenzoyl chloride and furfurylamine.
Synthetic Scheme
Caption: Synthetic pathway for N-(furan-2-ylmethyl)-2-nitrobenzamide.
Experimental Protocol
Part A: Synthesis of 2-Nitrobenzoyl Chloride [6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-nitrobenzoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride is a pale-yellow oil or low-melting solid and can be used in the next step without further purification. Caution: 2-Nitrobenzoyl chloride is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[7][8]
Part B: Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide
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Reaction Setup: In a separate round-bottom flask, dissolve furfurylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution of the amine to 0 °C in an ice bath. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-nitrobenzoic acid, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(furan-2-ylmethyl)-2-nitrobenzamide.
Structural Characterization and Spectroscopic Data
Thorough characterization of the synthesized N-(furan-2-ylmethyl)-2-nitrobenzamide is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of its structural components and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (nitrobenzoyl): 7.5-8.2 ppm (multiplet, 4H); Furan protons: 6.3-7.4 ppm (multiplets, 3H); Methylene protons (-CH₂-): ~4.6 ppm (doublet, 2H); Amide proton (-NH-): 8.5-9.5 ppm (broad singlet or triplet, 1H) |
| ¹³C NMR | Carbonyl carbon: ~165 ppm; Aromatic carbons (nitrobenzoyl): 124-148 ppm; Furan carbons: 110-152 ppm; Methylene carbon (-CH₂-): ~38 ppm |
| IR (Infrared) | N-H stretch: ~3300 cm⁻¹; C-H stretch (aromatic): ~3100 cm⁻¹; C=O stretch (amide): ~1650 cm⁻¹; N-O stretch (nitro): ~1530 and ~1350 cm⁻¹; C-N stretch: ~1290 cm⁻¹ |
| Mass Spec (MS) | [M+H]⁺: Expected m/z ~261.06 |
Rationale for Predicted Spectroscopic Data
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¹H NMR Spectroscopy: The aromatic protons of the 2-nitrobenzoyl group are expected to appear in the downfield region (7.5-8.2 ppm) due to the electron-withdrawing effects of both the nitro group and the amide carbonyl. The furan protons will resonate in their characteristic region (6.3-7.4 ppm). The methylene protons adjacent to the amide nitrogen will likely appear as a doublet around 4.6 ppm, coupled to the amide proton. The amide proton itself is expected to be a broad signal in the downfield region, and its multiplicity may be a triplet if coupling to the methylene protons is observed.
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¹³C NMR Spectroscopy: The carbonyl carbon of the amide will have a characteristic chemical shift around 165 ppm. The aromatic carbons of the nitrobenzoyl ring will be spread over a range of 124-148 ppm, with the carbon attached to the nitro group being the most downfield. The furan carbons will also show distinct signals in the aromatic region. The methylene carbon will be found in the aliphatic region, predicted to be around 38 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp N-H stretching vibration around 3300 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the secondary amide (Amide I band) is expected around 1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): The molecular formula of N-(furan-2-ylmethyl)-2-nitrobenzamide is C₁₂H₁₀N₂O₄. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 261.06.
Potential Therapeutic Applications and Mechanism of Action
The unique combination of the furan and nitrobenzamide moieties suggests several promising avenues for therapeutic applications.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[4] Their mechanism of action is believed to involve the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals and reactive nitrogen species that can damage cellular macromolecules, including DNA.[3][5] The furan ring itself is a component of many antimicrobial drugs. Therefore, N-(furan-2-ylmethyl)-2-nitrobenzamide is a strong candidate for evaluation as a novel antibacterial or antifungal agent.
Anticancer Activity
The hypoxic environment of solid tumors provides an ideal setting for the reductive activation of nitroaromatic compounds.[3] This targeted activation can lead to selective tumor cell killing. Furthermore, furan-containing molecules have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][2] The potential for N-(furan-2-ylmethyl)-2-nitrobenzamide to act as a hypoxia-activated prodrug makes it a compelling candidate for anticancer drug discovery.
Enzyme Inhibition
The furan ring is known to be a versatile scaffold for the design of enzyme inhibitors.[9][10] The overall structure of N-(furan-2-ylmethyl)-2-nitrobenzamide, with its defined stereochemistry and potential for hydrogen bonding and aromatic interactions, suggests it could be a targeted inhibitor of various enzymes implicated in disease. Molecular docking studies could be employed to predict potential biological targets and guide further investigation.[11][12][13][14]
Future Directions and Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential applications of N-(furan-2-ylmethyl)-2-nitrobenzamide. The logical and efficient synthetic route, coupled with the detailed predicted spectroscopic data, should enable researchers to confidently prepare and identify this molecule.
Caption: A logical workflow for the future investigation of N-(furan-2-ylmethyl)-2-nitrobenzamide.
The compelling rationale for its potential biological activity, rooted in the established pharmacology of its constituent moieties, strongly warrants further investigation. Future research should focus on the experimental validation of its antimicrobial and anticancer properties, elucidation of its mechanism of action, and exploration of its structure-activity relationships through the synthesis and evaluation of analogues. N-(furan-2-ylmethyl)-2-nitrobenzamide represents a valuable starting point for the development of novel and effective therapeutic agents.
References
-
PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]
-
Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. PubMed. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]
-
“All-water” chemistry for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Blogs. [Link]
-
Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. [Link]
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
-
PubChem. 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]
-
Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
(A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ResearchGate. [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]
-
Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]
-
General reduction mechanism of nitroaromatic compounds. ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Walsh Medical Media. [Link]
-
(PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. [Link]
-
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
-
Reaction of NBD-Cl with primary amines. ResearchGate. [Link]
-
COMMUNICATION Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. zora.uzh.ch. [Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]
-
Binding affinities and structures of the investigated compounds against the urease enzyme. ResearchGate. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PMC. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]
-
Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. RSC Publishing. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
N-Benzoylbenzylamine. PubChem. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]
-
IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. [Link]
-
Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]
-
Applications of 2D IR Spectroscopy to Peptides, Proteins, and Hydrogen-Bond Dynamics. PubMed. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rjb.ro [rjb.ro]
